molecular formula C7H16ClNO2 B2450283 D-Homoleucine hydrochloride CAS No. 1369531-51-0

D-Homoleucine hydrochloride

Cat. No. B2450283
CAS RN: 1369531-51-0
M. Wt: 181.66
InChI Key: FQKANUHWZITUKA-FYZOBXCZSA-N
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Description

D-Homoleucine hydrochloride is a chemical compound with the CAS Number: 1369531-51-0 and a molecular weight of 181.66 . It is also known as ®-2-amino-5-methylhexanoic acid hydrochloride . This compound belongs to a class of unusual amino acids known as β-homo amino acids or beta amino acids . The more common α-analogues of these amino acids are present in greater quantities and make up most polypeptides in a cell .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2.ClH/c1-5(2)3-4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 . This indicates that the compound has a specific arrangement of atoms and functional groups.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.66 . It is recommended to be stored at 0-8°C .

Scientific Research Applications

Enzymatic Analysis and Inhibitor Screening

D-Homoleucine hydrochloride plays a crucial role in the study of enzymes such as leucine aminopeptidase (LAP). LAP is a hydrolase involved in the hydrolysis of peptides containing leucine residues, acting as a key virulence factor for pathogenic bacteria. A study by Zhang et al. (2021) developed a fluorescent probe for real-time visual sensing of LAP, facilitating the identification of bacteria expressing LAP and screening for natural inhibitors like 3-acetyl-11-keto-β-boswellic acid (AKBA), which attenuates sepsis induced by Staphylococcus aureus. This highlights the application of this compound and related compounds in diagnosing and treating bacterial infections (Zhang et al., 2021).

Biosynthesis and Biocatalysis

Another significant application of this compound derivatives is in the biosynthesis of non-naturally occurring amino acids, such as L-tert-leucine. Jia et al. (2021) discovered four hypothetical leucine dehydrogenases through genome mining, which were then expressed in Escherichia coli for the biosynthesis of L-tert-leucine. This research lays the groundwork for low-cost, large-scale biosynthesis of valuable chiral amino acids, demonstrating the potential of this compound and its analogs in industrial biotechnology and pharmaceuticals (Jia et al., 2021).

Peptide and Protein Research

This compound is also valuable in peptide and protein research. Algeri et al. (1977) investigated the enzymatic activities crucial for the synthesis of biogenic amines, offering insights into neurobiology and the mechanisms of aging and disease. Studies like these help in understanding the fundamental processes of life and have implications in developing therapies for neurological disorders (Algeri et al., 1977).

Safety and Hazards

The safety data sheet for D-Homoleucine hydrochloride indicates that it should be handled with caution . To the best of our knowledge, the toxicological properties of this material have not been thoroughly investigated .

properties

IUPAC Name

(2R)-2-amino-5-methylhexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)3-4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKANUHWZITUKA-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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